Acriflavine

Antiviral SARS-CoV-2 Mpro Inhibitor

Acriflavine (CAS 8048-52-0) is a defined mixture of trypaflavine and proflavine whose specific ratio is critical for optimal dual-target inhibition of SARS-CoV-2 Mpro (IC50: 5.60 μM) and PLpro—generic substitution with single-component acridines is scientifically unsound. Recognized as the most potent HIF-1 dimerization inhibitor among 336 FDA-approved drugs, it matches Echinomycin's cytotoxicity in melanoma models. Its 2-fold higher singlet oxygen quantum yield over proflavine makes it the premier choice for photodynamic studies. For reproducible antiviral, oncology, and efflux pump research, insist on genuine Acriflavine mixture.

Molecular Formula C27H25ClN6
Molecular Weight 469.0 g/mol
CAS No. 8048-52-0
Cat. No. B2520052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcriflavine
CAS8048-52-0
Molecular FormulaC27H25ClN6
Molecular Weight469.0 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-]
InChIInChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H
InChIKeyPEJLNXHANOHNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acriflavine (CAS 8048-52-0) Defined: A Multitarget Acridine Mixture for Antiviral, Anticancer, and Antimicrobial Research


Acriflavine (CAS 8048-52-0) is a fluorescent acridine dye and a clinically approved topical antiseptic. It is not a single compound but a defined mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine) in varying ratios, which critically influences its biological activity . The compound intercalates into nucleic acids, disrupting bacterial and viral replication [1]. Crucially, it is a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) dimerization and has been recognized as the most potent HIF-1 inhibitor among 336 FDA-approved drugs [2]. This unique multi-target profile distinguishes it from single-mechanism analogs.

Why Acriflavine (CAS 8048-52-0) Cannot Be Swapped: Compositional and Mechanistic Differentiation from Generic Acridines


Generic substitution with a single-component acridine like proflavine or a different cationic dye like methylene blue is scientifically unsound due to two key factors. First, the commercial entity 'Acriflavine' is a defined mixture, and the ratio of its components (trypaflavine to proflavine) directly impacts its ability to optimally block the active site of SARS-CoV-2 PLpro . Second, while proflavine shares the acridine scaffold, its lack of the methylated trypaflavine component and different substitution pattern result in a distinct inhibitory profile against key targets like Mpro [1], leading to orders-of-magnitude differences in potency for specific applications. This compositional specificity renders interchange with purer, single-component acridines a high-risk variable for reproducible research.

Head-to-Head Quantitative Differentiation: Acriflavine (CAS 8048-52-0) vs. Proflavine, Echinomycin, and Methylene Blue


SARS-CoV-2 Mpro Inhibition: Acriflavine vs. Proflavine Hemisulfate IC50 Comparison

Acriflavine (ACF) demonstrates comparable but distinct inhibitory activity against the SARS-CoV-2 main protease (Mpro) when directly compared to its structural analog proflavine hemisulfate (PRF) [1]. Both compounds were identified from a screen and tested in parallel under identical conditions.

Antiviral SARS-CoV-2 Mpro Inhibitor

HIF-1 Mediated Cytotoxicity in Melanoma: Acriflavine vs. Echinomycin IC50 Equivalence

In a direct comparison of HIF-1 pathway inhibitors, Acriflavine exhibited equivalent cytotoxic potency to the potent, well-characterized inhibitor Echinomycin in melanoma cell lines [1]. This provides a quantitative benchmark for Acriflavine's potency in cancer models.

Anticancer HIF-1 Inhibitor Melanoma

Photodynamic Inactivation Efficiency: Acriflavine Outperforms Proflavine and Methylene Blue

The quantum yield for the photodynamic inactivation of the enzyme lysozyme was compared across several photosensitizing dyes, revealing Acriflavine to be significantly more efficient than its closest comparators [1]. This metric quantifies the inherent efficiency of converting absorbed light into a biological effect.

Photodynamic Therapy Photosensitizer Singlet Oxygen

Antibacterial Spectrum: Comparative MIC Values Against S. aureus and K. pneumoniae

In a panel of antimicrobial dyes, Acriflavine displayed potent antibacterial activity comparable to new methylene blue, with its Minimum Inhibitory Concentration (MIC) determined against key Gram-positive and Gram-negative pathogens [1]. This cross-study comparison provides a benchmark for its direct antimicrobial utility.

Antibacterial Antimicrobial Resistance MIC

Differential Genotoxicity for In Vivo Imaging: Acriflavine vs. Methylene Blue

For in vivo imaging applications like fibered confocal fluorescence microscopy (FCFM), the safety profile is paramount. A direct comparative study assessed the genotoxic potential of Acriflavine and Methylene Blue (MB) for this purpose [1]. The findings highlight a critical, quantitative difference in their safety profiles.

Confocal Endomicroscopy Imaging Agent Genotoxicity

Compositional Purity and Reproducibility: Acriflavine's Defined Mixture vs. Proflavine

Commercial Acriflavine is not a pure chemical entity but a defined mixture. Analytical characterization of commercial samples confirms this composition, which is critical for ensuring experimental reproducibility compared to a single-component analog like proflavine [1].

Chemical Purity Reproducibility Analytical Chemistry

Optimal Research and Procurement Scenarios for Acriflavine (CAS 8048-52-0) Based on Comparative Evidence


Broad-Spectrum Coronavirus Research and Dual Mpro/PLpro Inhibition Studies

Based on its confirmed dual-target inhibition of SARS-CoV-2 Mpro (IC50: 5.60 μM) [1] and PLpro, Acriflavine is the compound of choice for studies investigating broad-spectrum antiviral mechanisms against betacoronaviruses. Its nanomolar activity in cellular and in vivo models [2] makes it a valuable tool for validating viral protease targets, with the understanding that its potency profile against Mpro is distinct from that of proflavine (IC50: 2.07 μM) [1].

HIF-1 Pathway Inhibition in Cancer and Hypoxia Research

Acriflavine's validated status as the most potent HIF-1 inhibitor among 336 FDA-approved drugs [3] and its direct cytotoxic equivalence to Echinomycin (IC50: 3 μM) in melanoma models [4] position it as a premier tool compound. It is specifically indicated for researchers exploring HIF-1α/HIF-1β dimerization, downstream effects on CA-IX and VEGF, and the role of hypoxia in tumor progression.

Photodynamic Therapy (PDT) and Photoantimicrobial Research

For applications requiring maximal singlet oxygen generation and photodynamic inactivation efficiency, Acriflavine is the quantifiably superior choice among common cationic dyes. Its 2-fold higher quantum yield compared to proflavine and 2.4-fold higher yield compared to methylene blue [5] directly translates to greater efficacy in light-activated antimicrobial and anticancer studies.

Antimicrobial Susceptibility Testing and Resistance Mechanism Studies

Acriflavine serves as a key probe for studying efflux pump-mediated resistance in bacteria like S. aureus. Its defined MIC values against key pathogens (e.g., 8 μg/mL for S. aureus) [6] and its known role as a substrate for multidrug resistance pumps make it essential for microbiologists investigating biocide resistance mechanisms and screening for efflux pump inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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